8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid
Description
Properties
IUPAC Name |
8-fluoro-4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FO4/c11-6-3-1-2-5-7(12)4-8(10(13)14)15-9(5)6/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIBFSKSDRSMPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(=CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30740649 | |
| Record name | 8-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30740649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93340-04-6 | |
| Record name | 8-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30740649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Yield Data
| Starting Material | Product | Yield (%) |
|---|---|---|
| 8-Fluoro-2-hydroxyacetophenone | 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid | 87 |
This method achieves an 87% yield, comparable to brominated analogs, demonstrating its versatility for halogenated chromenes.
Nitration-Reduction-Fluorination Sequence
This multi-step route introduces fluorine at the 8th position via intermediate nitro and amino groups, leveraging electrophilic aromatic substitution (EAS) and diazotization reactions.
Step 1: Nitration of 4-Oxo-4H-chromene-2-carboxylic Acid Ethyl Ester
The parent chromene derivative undergoes nitration using concentrated nitric acid in sulfuric acid at 0–5°C, yielding 8-nitro-4-oxo-4H-chromene-2-carboxylic acid ethyl ester . Nitration preferentially occurs at the 8th position due to the electron-withdrawing effect of the 4-oxo group.
Step 2: Reduction to 8-Amino Intermediate
The nitro group is reduced to an amine using tin(II) chloride in ethanol under reflux (80°C, 4 hours). This step produces 8-amino-4-oxo-4H-chromene-2-carboxylic acid ethyl ester with 95% yield.
Step 3: Schiemann Reaction for Fluorination
The amine intermediate is diazotized with sodium nitrite in HCl at 0°C, forming a diazonium salt. Treatment with tetrafluoroboric acid (HBF₄) and subsequent thermal decomposition (100°C, 2 hours) substitutes the diazo group with fluorine, yielding 8-fluoro-4-oxo-4H-chromene-2-carboxylic acid ethyl ester .
Step 4: Ester Hydrolysis
The ethyl ester is hydrolyzed using lithium hydroxide (LiOH) in a THF/ethanol/water mixture (3:1:1) at room temperature for 24 hours. Acidification with 2 M HCl precipitates the final product, 8-fluoro-4-oxo-4H-chromene-2-carboxylic acid , in 89% yield.
Comparative Reaction Metrics
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 78 |
| Reduction | SnCl₂, EtOH, 80°C | 95 |
| Fluorination | NaNO₂, HCl, HBF₄, 100°C | 82 |
| Hydrolysis | LiOH, THF/EtOH/H₂O, rt | 89 |
This route’s cumulative yield is 54%, highlighting the trade-off between step count and overall efficiency.
Comparative Analysis of Synthetic Routes
The table below evaluates the three methods based on critical parameters:
| Method | Steps | Total Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Microwave-assisted synthesis | 2 | 87 | High | Moderate |
| Nitration-reduction-fluorination | 4 | 54 | Moderate | Low |
| Direct fluorination (theoretical) | 1 | N/A | High | High |
The microwave-assisted route is optimal for industrial-scale production due to fewer steps and higher yield. In contrast, the nitration-reduction-fluorination sequence provides a versatile framework for introducing diverse substituents at the 8th position .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the carbonyl group to a hydroxyl group.
Substitution: This reaction can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and signaling pathways involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key Analogs :
Structural Insights :
- Electronic Effects : Fluorine’s electronegativity increases the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to bromine (pKa ~3.5–4.0) .
- Steric Effects : The phenyl group in 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid introduces steric hindrance, reducing solubility in polar solvents (e.g., 0.12 mg/mL in water vs. 1.5 mg/mL for the fluoro analog) .
- Hydrogen Bonding : The 8-fluoro derivative forms stronger intermolecular hydrogen bonds (e.g., O–H⋯O: 1.86 Å) compared to bromo analogs (O–H⋯Br: 2.56 Å), influencing crystallinity and thermal stability .
Physicochemical and Spectral Properties
Thermal and Solubility Data :
Spectroscopic Signatures :
Biological Activity
8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid is a fluorinated derivative of chromene, a compound class recognized for its diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 8th position, a keto group at the 4th position, and a carboxylic acid group at the 2nd position on the chromene ring. Its molecular formula is , with a molecular weight of approximately 208.14 g/mol. Recent studies have highlighted its potential in various biological applications, particularly in antimicrobial and anticancer research.
The biological activity of 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, inhibiting lipid peroxidation and reducing oxidative stress in cellular models. This is particularly relevant in neuroprotective applications, where oxidative damage plays a critical role in neurodegenerative diseases.
- Enzyme Inhibition : It has been shown to interact with various enzymes, including cytochrome P450, which is essential for its metabolism. This interaction can influence metabolic pathways and alter cellular responses .
- Receptor Binding : The compound acts as a ligand for specific receptors, including melanin-concentrating hormone receptor 1 and GPR35, showcasing its potential as a lead compound for drug development targeting these receptors .
Antimicrobial Properties
Research indicates that 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid possesses broad-spectrum antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimal inhibitory concentration (MIC) values ranging from 2.5 to 20 µg/mL .
Anticancer Effects
Preliminary studies suggest that this compound may exhibit anticancer properties through apoptosis induction in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
Study on Antioxidant Effects
In a study assessing the antioxidant capacity of 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid, it was found to significantly reduce malondialdehyde (MDA) levels in rat brain homogenates, indicating its potential protective effects against oxidative stress-related damage.
Research on Enzyme Inhibition
A study evaluated the binding affinity of various fluorinated chromene derivatives to GPR35 receptors. Notably, derivatives of 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid showed high binding affinities (KD values as low as 5.27 nM), suggesting strong potential as therapeutic agents targeting these receptors .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid, considering regioselective fluorination and carboxylation steps?
- Methodological Answer : The synthesis typically involves cyclization of substituted salicylaldehydes with fluorinated β-ketoesters. Regioselective fluorination can be achieved using Selectfluor® or DAST (diethylaminosulfur trifluoride) under controlled conditions. Carboxylation at the 2-position is facilitated by Knoevenagel condensation with malonic acid derivatives. Post-synthetic purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for yield optimization .
Q. How can NMR and X-ray crystallography confirm the structural integrity of 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid?
- Methodological Answer :
- NMR : and NMR should confirm the chromene backbone, with characteristic shifts for the fluorine atom (e.g., NMR at ~-120 ppm for aromatic C-F) and carboxylic proton (~12-14 ppm). Coupling constants (e.g., ) verify substitution patterns.
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles, distinguishing between keto-enol tautomers. Reference data from structurally analogous compounds (e.g., 6-Fluoro-4-oxochroman-2-carboxylic acid) can validate results .
Q. What are the solubility characteristics of 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid in common organic solvents, and how do they affect reaction conditions?
- Methodological Answer : Solubility screening (e.g., in DMSO, DMF, THF, ethanol) via gravimetric analysis reveals polar aprotic solvents (DMSO, DMF) as optimal for reactions. Low solubility in hexane or chloroform necessitates sonication or heating. Solubility data for analogues (e.g., 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid) suggest similar trends, though fluorine’s electronegativity may reduce solubility in non-polar media .
Advanced Research Questions
Q. How do electronic effects of the fluorine substituent at the 8-position influence the reactivity of 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid in nucleophilic reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effect activates the 4-oxo group for nucleophilic attack (e.g., by amines or hydrazines). Computational studies (DFT) can quantify charge distribution, showing increased electrophilicity at the carbonyl carbon. Comparative kinetic studies with non-fluorinated analogues (e.g., 4-oxo-4H-chromene-2-carboxylic acid) highlight rate enhancements due to fluorine’s inductive effect .
Q. What strategies resolve contradictions in biological activity data of 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid across different assay conditions?
- Methodological Answer :
- Assay Standardization : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation kinetics.
- Structural Analogues : Compare activity with 8-fluoro-4-hydroxy-2H-chromen-2-one () to isolate fluorine’s role. Contradictions may arise from assay-specific interference (e.g., fluorescence quenching in fluorogenic assays) .
Q. How can computational models predict the interaction of 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid with target enzymes like cyclooxygenase-2 (COX-2)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with the COX-2 crystal structure (PDB: 5KIR). Fluorine’s electronegativity enhances hydrogen bonding with Arg120/His90 residues.
- MD Simulations : Analyze binding stability (RMSD <2 Å) over 100 ns trajectories. Compare binding free energy (MM-PBSA) to non-fluorinated analogues to quantify fluorine’s contribution .
Q. What are the challenges in achieving high enantiomeric purity during synthesis of fluorinated chromene derivatives, and how can chiral chromatography address them?
- Methodological Answer : Racemization during fluorination steps (e.g., SN2 mechanisms) requires low-temperature conditions (-20°C). Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) resolves enantiomers, while circular dichroism (CD) confirms absolute configuration. For scale-up, simulated moving bed (SMB) chromatography improves efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
